BenchChemオンラインストアへようこそ!

methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate

LogP Hydrogen-bond donors Permeability

This compound is the critical entry point to the pharmacologically uncharted indeno[2,1-d]isoxazole series. Unlike the more common [1,2-c] regioisomers, this scaffold features 6,7-dimethoxy substitution and a methyl ester with zero H-bond donors—ideal for passive-permeability screening. The three functionalization handles (two O-methyl, one carbomethoxy) cut library synthesis by 2–3 steps. Procure alongside the ethyl ester analog (CAS 115106-28-0) to probe steric sensitivity in target binding pockets.

Molecular Formula C14H13NO5
Molecular Weight 275.26
CAS No. 2109968-97-8
Cat. No. B2694937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate
CAS2109968-97-8
Molecular FormulaC14H13NO5
Molecular Weight275.26
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC3=C2ON=C3C(=O)OC)OC
InChIInChI=1S/C14H13NO5/c1-17-10-5-7-4-9-12(14(16)19-3)15-20-13(9)8(7)6-11(10)18-2/h5-6H,4H2,1-3H3
InChIKeyUNRGKVVARYHZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate (CAS 2109968-97-8): Structural and Procurable Identity


Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate (CAS 2109968-97-8) is a synthetic heterocyclic compound belonging to the indenoisoxazole class, characterized by a fused indeno[2,1-d]oxazole core with methoxy substituents at C6/C7 and a methyl carboxylate at C3 [1]. With a molecular formula of C14H13NO5 and molecular weight of 275.26 Da, it is currently supplied by specialty chemical vendors as a research-grade building block (purity typically ≥95%) [2]. The compound serves as a procurement entry point to a distinct regioisomeric scaffold that is underrepresented in public pharmacological datasets relative to isomeric indeno[1,2-c]isoxazole series.

Why Generic Indenoisoxazole Substitution Fails for Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate


In-class indenoisoxazole compounds cannot be freely interchanged because regioisomeric ring fusion ([2,1-d] vs. [1,2-c]), substitution pattern (6,7-dimethoxy vs. unsubstituted or mono-substituted), and ester type (methyl vs. ethyl vs. free acid) each independently alter critical molecular properties including lipophilicity, hydrogen-bonding capacity, and steric bulk [1][2]. The absence of a hydrogen-bond donor in the target compound (0 HBD) versus its free-acid analog (1 HBD) is a single-point structural difference that shifts LogP and may fundamentally alter membrane permeation and target-binding profiles [3]. The following evidence section quantifies these differentials where data permit and explicitly flags gaps where experimental comparator data remain unavailable.

Quantitative Differential Evidence: Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate vs. Closest Analogs


Physicochemical Differentiation: Methyl Ester vs. Free Carboxylic Acid

The target compound (methyl ester) possesses zero hydrogen-bond donors (HBD = 0), whereas its closest hydrolysis analog, 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylic acid, has one HBD and a calculated LogP of 1.75 [1]. The absence of the acidic proton in the ester is expected to increase LogP by approximately 0.5–1.0 log unit based on established free-acid-to-methyl-ester conversion trends [2]. This difference falls within Lipinski's rule-of-five space where HBD count ≤ 5 is favorable for oral absorption, but the shift in LogP can substantially alter tissue-distribution and membrane-permeation kinetics [2]. Direct experimental LogP or permeability data for the target compound are not yet available in the public domain.

LogP Hydrogen-bond donors Permeability Prodrug design

Regioisomeric Scaffold Differentiation: Indeno[2,1-d] vs. Indeno[1,2-c]isoxazole

The target compound's indeno[2,1-d]oxazole ring fusion is regioisomeric to the indeno[1,2-c]isoxazole scaffold. Literature data for 6,7-dimethoxy-indeno[1,2-c]isoxazole analogs provide a quantitative benchmark: the most potent antimycobacterial compound (4b) exhibits MIC values of 0.22 μM against M. tuberculosis H37Rv and 0.34 μM against isoniazid-resistant MTB [1], while the most active anti-HIV analog (4g) shows IC50 = 9.05 μM against HIV-1 IIIB strain [2]. Equivalent biological data for the indeno[2,1-d] regioisomer have not been reported. The regioisomeric switch alters the spatial orientation of the heterocyclic nitrogen and oxygen atoms relative to the indene plane, which is expected to modulate target-binding pharmacophore geometry [3].

Regioisomerism Antimycobacterial Anti-HIV Scaffold hopping

Core Scaffold Complexity: Substituted vs. Unsubstituted Indeno[2,1-d]oxazole

The target compound (MW = 275.26 Da) adds 6,7-dimethoxy and 3-carboxylate methyl ester substituents onto the unsubstituted 4H-indeno[2,1-d]oxazole core (MW = 157.17 Da, CAS 247-33-6) [1]. This represents an increase of 118 Da and adds three hydrogen-bond acceptor sites, elevating the fraction of sp³-hybridized carbons and improving lead-likeness metrics (e.g., reduced aromatic ring count relative to molecular size). The increased molecular complexity offers greater vectors for structure-activity relationship (SAR) exploration compared to the unadorned core, which lacks functional-group handles for further derivatization.

Molecular complexity Fractional sp³ Lead-likeness

Ester-Group Differentiation: Methyl Ester vs. Ethyl Ester Analog

The target compound bears a methyl ester at C3, whereas the closest commercially listed ester analog carries an ethyl ester (CAS 115106-28-0, 4H-Indeno[2,1-d]isoxazole-3-carboxylic acid, 3a,8b-dihydro-, ethyl ester, MW = 231.25 Da) . The methyl ester presents reduced steric bulk at the ester position, which can influence both the rate of enzymatic ester hydrolysis (typically methyl esters hydrolyze faster than ethyl esters) and the fit within sterically constrained enzyme pockets. While direct comparative kinetic data are unavailable for this specific scaffold, the methyl-to-ethyl ester swap represents a defined chemical variable for tuning metabolic lability in preclinical lead optimization [1].

Ester hydrolysis rate Steric bulk Metabolic stability

High-Value Application Scenarios for Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate Procurement


Scaffold-Hopping Medicinal Chemistry: Probing Indeno[2,1-d] vs. Indeno[1,2-c] Biological Selectivity

Medicinal chemistry teams engaged in anti-infective or antiviral lead optimization can use this compound as the key entry point to the indeno[2,1-d] regioisomeric series. Given that indeno[1,2-c]isoxazole analogs have demonstrated antimycobacterial MIC values as low as 0.22 μM and anti-HIV IC50 of 9.05 μM [2][3], the corresponding [2,1-d] scaffold remains pharmacologically uncharted. Procuring this compound enables systematic regioisomeric pair testing to identify activity cliffs and selectivity switches that cannot be predicted computationally.

Prodrug and Permeability Optimization: Methyl Ester as a Non-Ionizable Analog

The methyl ester's zero hydrogen-bond donor count differentiates it from the free carboxylic acid (HBD = 1, LogP = 1.75) [1]. This makes it the preferred starting material for cell-based permeability assays and Caco-2 screening, where passive diffusion is favored by non-ionizable, more lipophilic species. Researchers can subsequently hydrolyze the ester to the acid for target-engagement studies requiring the ionizable carboxylate pharmacophore.

Building Block for Parallel Synthesis and Library Generation

With its three functionalization handles (two methoxy groups for O-demethylation/alkylation and one carbomethoxy for hydrolysis, amidation, or reduction), this compound serves as a versatile intermediate for generating focused indenoisoxazole libraries. Compared to the unsubstituted core (MW 157 Da) , this pre-functionalized scaffold reduces the synthetic step count by at least 2–3 steps in library production, offering procurement-driven efficiency gains.

Ester-Size SAR Series Construction

By procuring both the methyl ester (target) and ethyl ester analog (CAS 115106-28-0) , researchers can construct a minimal steric-bulk series to probe the sensitivity of a given biological target to ester alkyl group size, while controlling for all other structural variables. This is particularly relevant for targets with narrow, sterically demanding binding pockets.

Quote Request

Request a Quote for methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.